![molecular formula C8H8F2N4 B1317350 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 925146-05-0](/img/structure/B1317350.png)

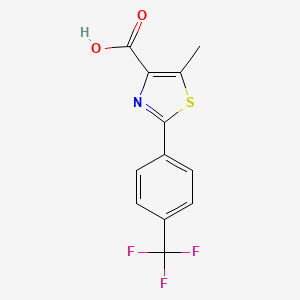

6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

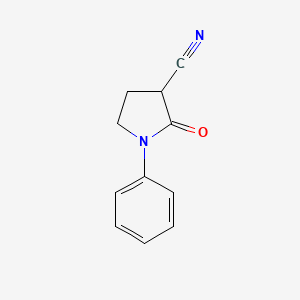

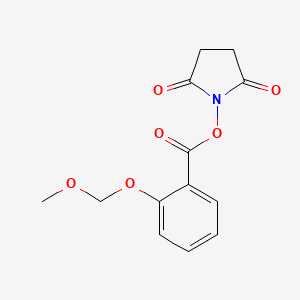

“6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H8F2N4. Its molecular weight is 198.173 Da . It’s a solid or liquid substance .

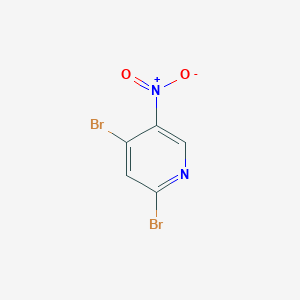

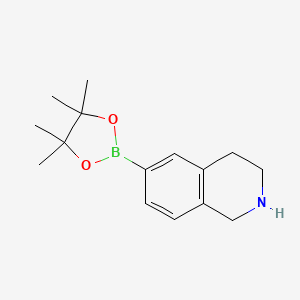

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C8H8F2N4. The InChI code for this compound is 1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2 .Physical And Chemical Properties Analysis

“this compound” is a solid or liquid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

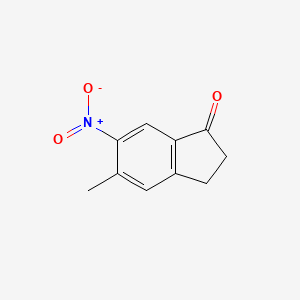

Analysis of Heterocyclic Aromatic Amines in Biological Matrices and Foodstuffs

A comprehensive review highlights the carcinogenic potential of heterocyclic aromatic amines (HAAs), including compounds with structural similarities to 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The analysis of HAAs and their metabolites in various biological matrices, foodstuffs, and beverages is crucial for understanding their biological effects and exposure levels. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been developed for sensitive, qualitative, and quantitative analysis of these compounds, indicating the importance of analytical methods in assessing the health impacts of HAAs (Teunissen et al., 2010).

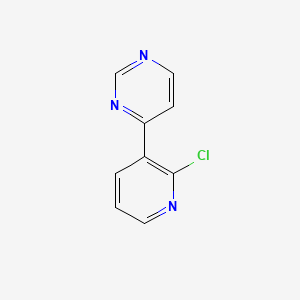

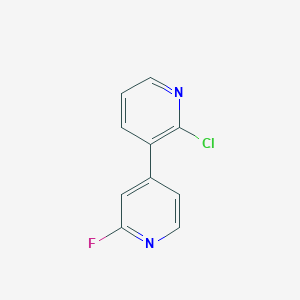

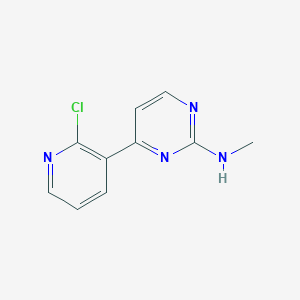

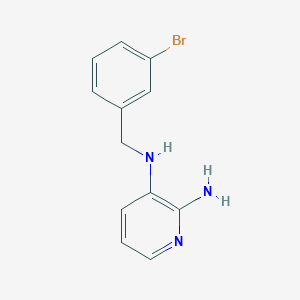

Pyrazolo[3,4-b]pyridine as a Scaffold in Kinase Inhibitor Design

Pyrazolo[3,4-b]pyridine, a core structure related to this compound, has been extensively explored as a versatile scaffold in the design of kinase inhibitors. Its ability to bind to the hinge region of kinases and form additional interactions in the kinase pocket highlights its significance in drug design. This review emphasizes the utility of pyrazolo[3,4-b]pyridine in the development of inhibitors with potency and selectivity, showcasing its role in the pharmaceutical industry (Wenglowsky, 2013).

Contribution to Heterocyclic Chemistry

The chemistry of heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, plays a significant role in the synthesis of compounds with potential biological activities. Recent reviews and studies focus on the synthesis, properties, and applications of these compounds, indicating the broad interest in their exploration for developing new drugs and materials. The diverse reactivity and functionality of these heterocycles demonstrate their importance in medicinal chemistry and pharmaceutical research (Gomaa & Ali, 2020).

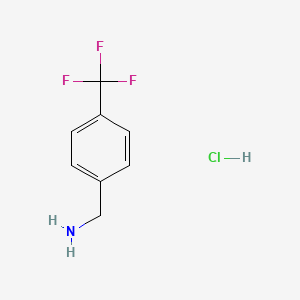

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents, which may involve functional groups similar to those in this compound, offer alternative solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. The review discusses the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal, highlighting the need for innovative sorbent design considering these factors (Ateia et al., 2019).

Safety and Hazards

properties

IUPAC Name |

6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJQMIJIWOTSNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NNC(=C12)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586327 |

Source

|

| Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925146-05-0 |

Source

|

| Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)